Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
4-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a benzyloxy methyl group. This compound has the molecular formula and a molecular weight of approximately 241.76 g/mol. The presence of the benzyloxy methyl group imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
The biological activity of 4-[(Benzyloxy)methyl]piperidine hydrochloride is notable for its potential interactions with specific molecular targets. The compound's mechanism of action may involve modulation of enzyme or receptor activity due to the interactions facilitated by the benzyloxy methyl group and the piperidine ring. This makes it a candidate for further investigation in pharmacological studies, particularly regarding its therapeutic properties .
The synthesis of 4-[(Benzyloxy)methyl]piperidine hydrochloride typically involves several key steps:
4-[(Benzyloxy)methyl]piperidine hydrochloride has diverse applications across various fields:
Research into the interaction studies of 4-[(Benzyloxy)methyl]piperidine hydrochloride focuses on its binding affinity and efficacy with various biological targets. These studies explore how the compound affects biochemical pathways, potentially leading to insights into its therapeutic applications. Understanding these interactions is crucial for developing new drugs and enhancing existing treatments .
Several compounds share structural similarities with 4-[(Benzyloxy)methyl]piperidine hydrochloride, including:
The uniqueness of 4-[(Benzyloxy)methyl]piperidine hydrochloride lies in its specific substitution pattern, which provides distinct chemical and biological properties. The benzyloxy methyl group allows for additional sites for chemical modification, making it an adaptable intermediate in synthetic chemistry compared to similar compounds .
The piperidine ring in 4-[(Benzyloxy)methyl]piperidine hydrochloride adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated heterocycles [4] [5]. The chair conformation is characterized by two distinct orientations: equatorial and axial positions for substituents [4]. In piperidine derivatives, the nitrogen atom can exist in either equatorial or axial orientations, with the equatorial conformation being more stable by approximately 0.72 kcal/mol in the gas phase [4] [6].
The piperidine ring exhibits characteristic bond lengths consistent with sp³ hybridization [7]. Carbon-nitrogen bond lengths in the free base form typically range from 1.460-1.467 Å, which are shorter than those observed in protonated salt forms [7]. The ring adopts a chair conformation with puckering parameters that define the three-dimensional geometry of the heterocycle [8] [9].
| Parameter | Value | Reference |
|---|---|---|
| Preferred Conformation | Chair | [4] |
| Equatorial Stability Advantage | 0.72 kcal/mol | [4] [6] |
| C-N Bond Length (Free Base) | 1.460-1.467 Å | [7] |
| Ring Symmetry | C₁ | [9] |
The benzyloxy substituent in 4-[(Benzyloxy)methyl]piperidine hydrochloride is connected to the piperidine ring through a methylene linker at the 4-position [1] [10]. This positioning allows the benzyloxy group to adopt an equatorial orientation to minimize steric hindrance, analogous to similar piperidine derivatives [11]. The benzyloxy moiety consists of a phenyl ring connected via an oxygen atom to the methylene bridge [12] [10].
The orientation of the benzyloxy group significantly influences the overall molecular geometry and intermolecular interactions [13] [14]. The phenyl ring can rotate around the C-O bond, allowing for conformational flexibility that affects the compound's physical and chemical properties [13]. The dihedral angle between the piperidine ring and the phenyl ring of the benzyloxy substituent typically ranges from 57-75°, depending on the specific molecular environment and crystal packing forces [13].
The formation of the hydrochloride salt significantly alters the molecular properties of 4-[(Benzyloxy)methyl]piperidine [15] [16]. Protonation occurs at the nitrogen atom of the piperidine ring, resulting in the formation of a piperidinium cation paired with a chloride anion [15] [17]. This ionic interaction substantially modifies the compound's physical and chemical characteristics compared to its free base form [16] [18].
Salt formation leads to several key structural changes [15]:
Nuclear magnetic resonance studies reveal characteristic downfield shifts in proton signals adjacent to the nitrogen atom upon salt formation [15]. The methyl groups and methylene protons connected to the tertiary amine show significant chemical shift changes, typically shifting downfield by 0.05-0.18 ppm [15].
4-[(Benzyloxy)methyl]piperidine hydrochloride typically exists as a crystalline solid at room temperature [3] [19]. The compound exhibits polymorphic behavior, with different crystal forms showing distinct physical properties [9]. Crystallographic analysis reveals that the hydrochloride salt forms more stable crystal lattices compared to the free base due to ionic interactions and hydrogen bonding networks [15] [17].
The crystalline structure is stabilized by intermolecular hydrogen bonds between the protonated nitrogen and chloride ions, as well as weak C-H···O interactions involving the benzyloxy oxygen atoms [9] [17]. These interactions contribute to the overall crystal stability and influence the melting point and thermal behavior of the compound [15].
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Physical State | Crystalline solid | Liquid/semi-solid |
| Crystal Stability | High | Lower |
| Hydrogen Bonding | Extensive | Limited |
| Polymorphism | Observed | Less common |
The solubility characteristics of 4-[(Benzyloxy)methyl]piperidine hydrochloride are dramatically different from its free base counterpart [15] [16]. The hydrochloride salt exhibits significantly enhanced water solubility due to its ionic nature and ability to form hydrogen bonds with water molecules [16] [18]. This increased hydrophilicity is a direct consequence of the protonation of the nitrogen atom [15].
Solubility studies demonstrate that the hydrochloride salt remains in solution for extended periods compared to the free base form [15]. The salt form shows excellent solubility in polar solvents such as water, methanol, and ethanol, while maintaining limited solubility in non-polar organic solvents [19] [16]. This solubility profile makes the hydrochloride salt more suitable for aqueous formulations and biological applications [16].
The free base form, in contrast, exhibits poor water solubility but demonstrates good solubility in non-polar organic solvents such as ether, chloroform, and other organic media [16] [18]. This differential solubility behavior is fundamental to the compound's processing and application considerations [16].
Thermal analysis of 4-[(Benzyloxy)methyl]piperidine hydrochloride reveals distinct thermal stability characteristics [21]. Differential scanning calorimetry studies indicate that the hydrochloride salt exhibits enhanced thermal stability compared to the free base form [15] . The salt typically shows decomposition temperatures above 200°C, making it suitable for various synthetic and analytical applications .
Thermogravimetric analysis demonstrates that the hydrochloride salt may contain associated moisture, which is lost at temperatures around 100°C [15]. This moisture content is characteristic of many hydrochloride salts and contributes to their overall stability profile [15]. The compound should be stored under controlled conditions to maintain its thermal integrity [19] .
The thermal decomposition pathway typically involves the loss of hydrogen chloride followed by degradation of the organic framework [21]. The benzyloxy substituent may undergo thermal rearrangement or elimination reactions at elevated temperatures, leading to the formation of various decomposition products [21].
¹H Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-[(Benzyloxy)methyl]piperidine hydrochloride [15] [22]. The spectrum reveals characteristic signals for the piperidine ring protons, benzyloxy substituent, and the effects of protonation [15]. The most significant changes upon salt formation include downfield shifts of protons near the nitrogen atom [15].
The piperidine ring protons appear in the region of 1.5-4.1 ppm, with axial and equatorial protons showing distinct coupling patterns [15] [22]. The benzyloxy methylene protons typically appear as a doublet around 3.5-4.2 ppm, while the aromatic protons of the phenyl ring show characteristic multipicity in the 7.2-7.5 ppm region [22] [23].
¹³C Nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule [15]. The hydrochloride salt formation causes approximately 2 ppm shifts in the chemical shift values of all six carbons in the piperidine ring, while the aromatic region remains relatively unaffected [15]. The benzyloxy carbon signals appear in their expected regions, with the ether carbon showing characteristic downfield positioning [23].
| ¹H Chemical Shifts (ppm) | Assignment | Multiplicity |
|---|---|---|
| 1.5-2.0 | Piperidine CH₂ (axial) | Complex |
| 2.8-3.5 | Piperidine CH₂ (equatorial) | Complex |
| 3.5-4.2 | OCH₂ and NCH₂ | Complex |
| 4.6 | PhCH₂O | Singlet |
| 7.2-7.5 | Aromatic H | Multiplet |
Infrared spectroscopy of 4-[(Benzyloxy)methyl]piperidine hydrochloride reveals characteristic absorption bands that provide structural confirmation [24] [22]. The spectrum shows distinct features corresponding to the various functional groups present in the molecule [24] [23]. The most prominent absorptions include C-H stretching vibrations, aromatic C=C stretching, and C-O stretching modes [24] [23].
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs around 2800-3000 cm⁻¹ [24] [23]. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, providing confirmation of the benzene ring presence [24] [22]. The C-O stretching vibrations of the ether linkage appear characteristically around 1000-1300 cm⁻¹ [23].
The hydrochloride salt formation introduces additional spectroscopic features, including broadened absorption bands due to hydrogen bonding and ionic interactions [15] [22]. The presence of moisture in the salt form is often evidenced by broad O-H stretching absorptions around 3200-3600 cm⁻¹ [15].
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3600 | O-H stretch (moisture) | Broad, medium |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 2800-3000 | Aliphatic C-H stretch | Strong |
| 1450-1600 | Aromatic C=C stretch | Medium |
| 1000-1300 | C-O stretch | Strong |
Mass spectrometry analysis of 4-[(Benzyloxy)methyl]piperidine hydrochloride provides valuable information about its molecular structure and fragmentation pathways [25] [26]. The molecular ion peak appears at m/z 205 for the free base form, while the protonated molecular ion is observed at m/z 206 in positive ion mode [1] [12]. The fragmentation pattern reveals characteristic losses that confirm the structural assignment [25].
The most common fragmentation pathways include α-cleavage adjacent to the nitrogen atom, leading to the formation of characteristic fragment ions [25]. The benzyloxy substituent undergoes typical benzyl fragmentation, with loss of the benzyl group (C₇H₇, m/z 91) being a prominent feature [25]. The piperidine ring can fragment through various pathways, including ring opening and side chain eliminations [25].
Key fragmentation patterns observed include [25] [26]:
The fragmentation behavior is influenced by the protonation state of the molecule, with the hydrochloride salt showing different fragmentation patterns compared to the free base due to the charge localization on the nitrogen atom [26].
The comparison between 4-[(Benzyloxy)methyl]piperidine hydrochloride and its free base form reveals fundamental differences in physical, chemical, and spectroscopic properties [15] [16]. The most significant distinction lies in their solubility characteristics, with the hydrochloride salt demonstrating superior water solubility while the free base exhibits better solubility in organic solvents [16] [18].
Structural analysis reveals that the free base form has shorter carbon-nitrogen bond lengths (1.460-1.467 Å) compared to the hydrochloride salt (1.49-1.55 Å) [7]. This difference reflects the electronic changes upon protonation and influences the overall molecular geometry [7]. The free base adopts different conformational preferences, with both equatorial and axial conformers being accessible, while the salt form predominantly exists in the axial-like conformation [5] [6].
Thermal stability analysis shows that the hydrochloride salt generally exhibits enhanced thermal stability compared to the free base [15] . The ionic nature of the salt provides additional intermolecular interactions that contribute to its thermal resilience [15]. However, the presence of hydrogen chloride in the salt form can lead to corrosive decomposition products at elevated temperatures .
| Property | Hydrochloride Salt | Free Base | Reference |
|---|---|---|---|
| Water Solubility | High | Low | [16] [18] |
| Organic Solvent Solubility | Low | High | [16] [18] |
| C-N Bond Length | 1.49-1.55 Å | 1.460-1.467 Å | [7] |
| Thermal Stability | Enhanced | Standard | [15] |
| Crystal Stability | High | Lower | [15] [17] |
| Volatility | Low | Higher | [18] |
Spectroscopic differences between the two forms are particularly evident in nuclear magnetic resonance spectroscopy, where the hydrochloride salt shows characteristic downfield shifts for protons adjacent to the nitrogen atom [15]. Infrared spectroscopy reveals additional hydrogen bonding features in the salt form, while mass spectrometry shows different fragmentation patterns due to the charge localization effects [15] [25].
The retrosynthetic analysis of 4-[(Benzyloxy)methyl]piperidine hydrochloride reveals multiple strategic disconnections that can guide efficient synthetic approaches [1]. The target molecule can be conceptually divided into three key structural components: the piperidine ring system, the benzyloxymethyl substituent, and the hydrochloride salt formation.
Primary Retrosynthetic Disconnections:
The most straightforward retrosynthetic approach involves disconnection at the C-O bond linking the benzyl group to the methyl substituent, revealing 4-(hydroxymethyl)piperidine as a key intermediate [2]. This intermediate can be further analyzed through disconnection of the piperidine ring, leading to linear precursors such as 1,5-diamino alcohols or δ-amino ketone derivatives [3] [4].
Alternative Disconnection Strategies:
A second strategic approach involves disconnection at the C-N bond of the piperidine ring, which would require cyclization of appropriately substituted linear precursors bearing the complete benzyloxymethyl functionality [5] [6]. This approach may offer advantages in terms of stereochemical control and functional group compatibility.
Functional Group Analysis:
The benzyloxymethyl substituent presents both synthetic opportunities and challenges. The benzyl ether functionality provides stability under basic conditions while remaining susceptible to hydrogenolytic cleavage, offering potential for protective group strategies [2]. The methylene linker between the piperidine ring and the ether oxygen creates conformational flexibility that must be considered in synthetic planning.
Cyclization of 1,5-Diamine Derivatives:
The formation of piperidine rings from 1,5-diamine precursors represents a fundamental approach that has been extensively developed [3] [4]. For 4-[(Benzyloxy)methyl]piperidine synthesis, this route typically begins with 1,5-diaminopentane derivatives bearing appropriate substituents at the 3-position. Under acidic conditions at elevated temperatures (80-120°C), these precursors undergo intramolecular cyclization with elimination of ammonia or primary amine [8].
The reaction proceeds through initial protonation of one amino group, followed by intramolecular nucleophilic attack by the second amine on the activated carbon center. Yields typically range from 60-85%, with reaction efficiency strongly dependent on the substitution pattern and the nature of the leaving group [4].
Reductive Amination Methodologies:
Reductive amination of δ-amino ketones provides another well-established route to substituted piperidines [3] [9]. This approach offers excellent functional group tolerance and typically proceeds under mild conditions using sodium borohydride or sodium cyanoborohydride as reducing agents [10] [9].
The process involves formation of an imine intermediate through condensation of the amino and carbonyl functionalities, followed by selective reduction to yield the desired piperidine product. Reaction yields commonly exceed 70%, with stereoselectivity achievable through careful choice of reducing conditions and additives [10].
Direct Hydrogen Chloride Addition:
The formation of hydrochloride salts represents the final step in the synthesis and is critical for producing crystalline, stable products suitable for pharmaceutical applications [13] [14]. Direct addition of anhydrous hydrogen chloride gas to solutions of the free base in diethyl ether or ethanol provides high-purity salts .
This method offers excellent control over stoichiometry and typically yields products with purities exceeding 95% [14]. Temperature control is essential to prevent thermal decomposition, with reactions typically conducted at 0-25°C .
Aqueous Acid Treatment:
Treatment of the free base with aqueous hydrochloric acid provides a simple, scalable approach to salt formation [14]. This method is particularly suitable for large-scale production due to its operational simplicity and cost-effectiveness [14].
Concentration of the resulting aqueous solution followed by crystallization yields the desired hydrochloride salt [14]. Yields typically range from 80-90%, with purity dependent on the crystallization conditions employed [14].
Solvent-Based Crystallization:
The use of mixed solvent systems for salt formation and purification has been extensively studied [14]. Methanol-chloroform mixtures (75:25 v/v) have proven particularly effective for producing high-quality crystalline products [14].
This approach involves dissolution of the free base in the solvent mixture, addition of hydrochloric acid, and controlled crystallization through evaporation or cooling [14]. Product yields exceed 95% with high purity levels achievable through appropriate solvent selection [14].
Palladium-Catalyzed Cyclization:
Palladium-catalyzed methods have emerged as powerful tools for piperidine synthesis, offering high selectivity and functional group tolerance [12] [15]. These approaches typically involve intramolecular cyclization of appropriately substituted precursors bearing halogen or vinyl functionalities [12].
The catalytic cycle involves oxidative addition of palladium to the carbon-halogen bond, followed by intramolecular nucleophilic attack and reductive elimination to form the piperidine ring [12]. Reaction conditions are generally mild (50-100°C) with yields ranging from 70-90% [12].
Copper-Catalyzed C-H Amination:
Copper-catalyzed intramolecular C-H amination represents an atom-economical approach to piperidine formation [16] [17]. This methodology employs copper complexes with specialized ligands to activate C-H bonds and facilitate cyclization with nitrogen nucleophiles [16].
The reaction proceeds through copper-mediated N-radical formation followed by intramolecular hydrogen atom transfer and C-N bond formation [16]. Yields typically range from 60-85%, with excellent regioselectivity achievable through ligand design [17].
Rhodium-Catalyzed Transformations:
Rhodium catalysis has found application in stereoselective piperidine synthesis through asymmetric hydrogenation and related transformations [10] [18]. These methods offer access to enantiomerically pure products with high selectivity [18].
Recent developments include rhodium-catalyzed carbometalation of dihydropyridines, providing 3-substituted tetrahydropyridines that serve as versatile precursors to complex piperidine derivatives [18]. Yields exceeding 80% with excellent enantioselectivity have been achieved [18].
Biocatalytic Approaches:
Enzymatic methods have gained prominence for their exceptional selectivity and mild reaction conditions [10] [19]. Ene-reductases and related enzymes can effect stereoselective reduction of cyclic imines to yield enantiomerically pure piperidines [10].
These biocatalytic transformations typically proceed at 30-40°C in aqueous buffer systems, offering high atom economy and environmental compatibility [19]. Yields often exceed 85% with excellent stereoselectivity [10].
Electrochemical Synthesis:
Electrochemical methods provide clean, atom-economical routes to piperidine derivatives through reductive cyclization processes [4] [20]. These approaches avoid the use of chemical reducing agents and offer precise control over reaction conditions [4].
Flow microreactor technology has enhanced the efficiency of electrochemical piperidine synthesis, providing improved yields compared to batch processes [4] [20]. Continuous operation allows for preparative-scale synthesis with reaction times of approximately one hour [20].
Photochemical Transformations:
Photochemical methods offer unique opportunities for piperidine synthesis under mild conditions [6]. Visible light-mediated radical processes can effect cyclization reactions with excellent functional group tolerance [6].
These approaches typically employ photocatalysts such as ruthenium or iridium complexes to generate reactive intermediates under irradiation [6]. Yields range from 60-80% with the method particularly valuable for complex substrates [6].
Solvent-Free Synthesis:
Solvent-free methodologies represent an important advancement in sustainable piperidine synthesis [21] [22]. These approaches typically employ neat reaction conditions or mechanochemical activation to achieve efficient transformations [21].
Ionic liquid catalysis has proven particularly effective, with N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate demonstrating excellent activity for piperidine formation [21] [22]. Reaction times are typically shortened to less than one hour with yields exceeding 90% [21].
Microwave-Assisted Synthesis:
Microwave irradiation provides rapid heating and enhanced reaction rates for piperidine synthesis [21]. This technology allows for efficient multi-component reactions under controlled conditions [21].
Typical conditions involve microwave heating at 100-150°C for reaction times of 30-60 minutes [21]. The method offers excellent functional group tolerance and yields comparable to conventional heating methods [21].
Aqueous Phase Synthesis:
Water-based synthetic methods offer environmental advantages and operational simplicity [19] [23]. Recent developments include selective hydrogenolysis of bio-renewable precursors in aqueous medium [19] [23].
The conversion of tetrahydrofurfurylamine to piperidine over ReOx-modified rhodium catalysts exemplifies this approach, achieving yields of 91.5% at 200°C under hydrogen pressure [19]. This method provides access to piperidine from renewable biomass sources [19].
Heat Transfer Management:
Large-scale piperidine synthesis requires careful attention to heat transfer, particularly for exothermic cyclization reactions [24]. Improved cooling systems and temperature control are critical for maintaining reaction selectivity and preventing thermal decomposition [24].
The use of continuous flow reactors offers advantages in heat transfer efficiency, allowing for better temperature control and improved safety margins [24]. Flow systems also enable precise control of residence times and mixing characteristics [24].
Mass Transfer Enhancement:
Efficient mixing becomes increasingly important at larger scales to ensure homogeneous reaction conditions [24]. Enhanced stirring designs and optimized addition rates help maintain uniform concentration gradients throughout the reaction mixture [24].
Monitoring of key parameters such as agitation speed and reagent distribution allows for real-time optimization of mass transfer conditions [24]. This approach has proven critical for maintaining high yields and product quality at production scales [24].
Reaction Kinetics Optimization:
Scale-up often reveals kinetic limitations not apparent at laboratory scale [24]. Temperature profiling and conversion rate monitoring provide insights into reaction behavior and enable optimization of conditions for large-scale operation [24].
The development of robust analytical methods for real-time monitoring allows for adaptive process control and ensures consistent product quality [24]. This approach is particularly important for complex multi-step syntheses [24].
Purification Process Development:
Large-scale purification requires optimization of existing laboratory methods and development of new approaches suitable for industrial implementation [8] [24]. Distillation, crystallization, and extraction processes must be carefully designed to maximize yield and purity [8].
The development of high-purity piperidine purification methods has demonstrated the importance of salification techniques for yield enhancement [8]. Carbon dioxide treatment followed by base hydrolysis can achieve purities exceeding 99.9% with yields above 95% [8].
Solvent Recovery Systems:
Efficient solvent recovery is essential for economic viability and environmental compliance [14] [8]. Distillation optimization and recycling protocols can significantly reduce operating costs while maintaining product quality [8].
The implementation of closed-loop solvent systems has proven effective for maintaining consistent reaction conditions while minimizing waste generation [8]. This approach is particularly valuable for multi-step syntheses requiring multiple solvent systems [14].
Catalyst Recycling:
The development of recyclable catalyst systems offers both economic and environmental advantages [23] [25]. Supported catalysts and magnetic recovery systems enable multiple catalyst use cycles without significant activity loss [23].
Recent advances in biocatalytic methods have demonstrated excellent recyclability potential, with enzyme systems maintaining activity over multiple reaction cycles [25]. This approach is particularly attractive for stereoselective transformations [25].
Reaction Monitoring and Control:
Real-time monitoring of reaction progress and impurity formation allows for proactive process control [24] [26]. Advanced analytical techniques enable identification and quantification of impurities at low levels [26].
The implementation of statistical process control methods provides a framework for consistent quality management and continuous improvement [26]. These approaches are essential for meeting pharmaceutical grade specifications [26].
Purification Enhancement:
Advanced purification techniques such as simulated moving bed chromatography and membrane separation offer improved impurity removal capabilities [27]. These methods can achieve very high purity levels while maintaining good yield [27].
The development of purge factor models allows for prediction of impurity behavior during processing and optimization of purification strategies [27]. This approach is particularly valuable for removing trace impurities that may impact product stability [27].
Process Analytical Technology:
The integration of process analytical technology enables continuous monitoring of critical quality attributes throughout the manufacturing process [24] [26]. This approach allows for immediate corrective action when deviations are detected [26].